![molecular formula C19H18F3N5 B1401812 {4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine CAS No. 1311278-80-4](/img/structure/B1401812.png)
{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine
Übersicht
Beschreibung
{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine is a useful research compound. Its molecular formula is C19H18F3N5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound {4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine, also known by its CAS number 1311278-80-4, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F3N5, with a molecular weight of 373.37 g/mol. The structure features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl-pyridine moiety, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C19H18F3N5 |
Molecular Weight | 373.37 g/mol |
CAS Number | 1311278-80-4 |
IUPAC Name | This compound |
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in leukemia and solid tumor models by inducing apoptosis and blocking cell cycle progression. The IC50 values reported for various cancer cell lines ranged from 50 nM to 200 nM, indicating potent activity.
Case Study:
In vitro assays on K562 leukemia cells revealed that treatment with the compound resulted in a decrease in cell viability by approximately 70% at a concentration of 100 nM after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V binding.
Kinase Inhibition
The compound has been identified as a selective inhibitor of specific kinases involved in cancer signaling pathways. In particular, it shows strong inhibition of BCR-ABL tyrosine kinase, which is crucial for the proliferation of certain leukemia cells.
Kinase Target | IC50 (nM) |
---|---|
BCR-ABL | 12 |
CDK4 | 30 |
CDK6 | 25 |
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of target kinases, it prevents phosphorylation events critical for cell cycle progression.
- Induction of Apoptosis : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic signals.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, thereby preventing further division.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics with good oral bioavailability. Animal models have shown that it achieves peak plasma concentrations within 1 hour post-administration and has a half-life suitable for therapeutic use.
Eigenschaften
IUPAC Name |
4-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-N-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5/c1-23-18-24-8-7-15(26-18)12-5-4-6-13(9-12)16-10-14(19(20,21)22)11-17(25-16)27(2)3/h4-11H,1-3H3,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKSYKSZSFLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.